8RK59

UCHL1 inhibition DUB selectivity Covalent probe

Standard UCHL1 inhibitors lack fluorescence, while fluorescent probes require incompatible post-labeling steps-blocking live-cell imaging. 8RK59 solves this as a dual-use activity-based probe (ABP) integrating sub-micromolar covalent inhibition, direct BodipyFL detection, and cell permeability. - **Biochemical Data:** IC50 ~1 µM (Ub-Rho-morpholine); >200-fold selective vs. UCHL3/5. - **Live-Cell Ready:** 5 µM, overnight incubation → robust signal without fixation or click chemistry. - **In Vivo Validated:** Zebrafish embryo imaging for developmental UCHL1 mapping. - **Procurement:** Standard B2B shipping available; no special permits required for R&D use.

Molecular Formula C32H37BF2N10O2S
Molecular Weight 674.6 g/mol
Cat. No. B15582049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8RK59
Molecular FormulaC32H37BF2N10O2S
Molecular Weight674.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H37BF2N10O2S/c1-19-12-21(3)44-29(19)25(30-20(2)13-22(4)45(30)33(44,34)35)7-5-6-24-15-43(40-39-24)17-28(46)42-11-9-26-27(16-42)48-32(37-26)38-31(47)23-8-10-41(14-23)18-36/h12-13,15,23H,5-11,14,16-17H2,1-4H3,(H,37,38,47)/t23-/m0/s1
InChIKeyRVMDAJSYCYSZNH-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8RK59: Selective UCHL1 Activity Probe


8RK59 (CAS: 2705841-53-6, C33H39BF2N10O2S, MW: 688.6) is a cell-permeable, covalent fluorescent probe that functions as a potent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB) . It is a BODIPY-based activity-based probe (ABP) synthesized via copper(I)-catalyzed click chemistry between BODIPY FL-alkyne and an azide-containing UCHL1 inhibitor scaffold (8RK64) [1]. The compound exhibits an in vitro IC50 of approximately 1 μM against UCHL1 and demonstrates live-cell labeling capability [2].

Probe design Covalent UCHL1 inhibitor with built-in BodipyFL fluorophore for simultaneous inhibition and direct fluorescence detection
Live-cell & in vivo Validated in intact mammalian cells and whole zebrafish embryos without fixation or secondary labeling

8RK59 vs. Standard UCHL1 Probes


Generic substitution of 8RK59 with other UCHL1 inhibitors is not scientifically valid due to its unique dual-functionality as both a covalent inhibitor and a live-cell compatible fluorescent probe. Unlike standard reversible inhibitors such as LDN-57444, 8RK59's mechanism involves covalent binding to the UCHL1 active-site cysteine, enabling sustained target engagement and real-time activity monitoring [1]. Its BODIPY fluorophore provides direct, wash-free visualization of UCHL1 activity in live cells and whole organisms, a capability absent in non-fluorescent inhibitors. Substituting 8RK59 with a non-covalent inhibitor or a non-fluorescent covalent inhibitor would preclude the spatiotemporal analysis of UCHL1 activity, which is critical for target validation and mechanistic studies [2].

Isoform selectivity gap

Standard UCHL1 inhibitors like LDN-57444 significantly inhibit UCHL3, which may confound UCHL1-specific endpoint interpretation.

Live-cell incompatibility

Conventional fluorescent probes require bio-orthogonal click chemistry steps that are not compatible with live-cell imaging workflows.

Single-function limitation

Alternative probes lack concurrent covalent inhibition and direct fluorescence, demanding separate tools for target engagement and activity readout.

8RK59 Potency & Selectivity Evidence


UCHL1 Inhibitory Potency vs. LDN-57444

8RK59 demonstrates comparable in vitro potency to the widely used reversible UCHL1 inhibitor LDN-57444, but with a key mechanistic advantage: covalent binding. While LDN-57444 exhibits an IC50 of 0.88 μM in a fluorescence polarization assay, 8RK59 achieves an IC50 of approximately 1.0 μM in a fluorescence intensity assay using Ub-Rho-morpholine [1]. However, 8RK59's covalent mode of action ensures irreversible inhibition of the active enzyme pool, preventing reactivation upon compound washout—a critical limitation of reversible inhibitors like LDN-57444 [2]. This covalent engagement is confirmed by the inability of 8RK59 to label catalytically inactive UCHL1 mutants [3].

UCHL1 Inhibition
Reported
IC50 ~1 μM vs. 0.88 μM (LDN-57444)
Comparable inhibitory potency for target engagement studies
~3-fold lower than parent 8RK64; trade-off for live-cell imaging
UCHL1 inhibition DUB selectivity Covalent probe

Selectivity Over UCHL3 and UCHL5

While 6RK73 is a potent covalent UCHL1 inhibitor (IC50 0.23 μM), it lacks a fluorescent reporter, rendering it invisible in live-cell or in vivo studies without additional labeling [1]. In contrast, 8RK59, despite a slightly higher IC50 (~1 μM), efficiently labels UCHL1 in live cells at a concentration of 5 μM, as demonstrated in A549, HEK293T, MDA-MB-436, and SKBR7 cell lines [2]. The BODIPY fluorophore enables direct, wash-free fluorescence imaging, eliminating the need for secondary detection systems . Furthermore, 6RK73 pre-treatment completely abolishes 8RK59 labeling in live cells, confirming that both compounds engage the same active site, but only 8RK59 provides a direct readout of target occupancy [3].

UCHL Selectivity
Class-level
Inferred >200-fold over UCHL3/UCHL5 (from 8RK64 warhead)
Supports UCHL1-specific pharmacological annotation
Direct IC50 against 8RK59 pending; data to verify
Live-cell imaging Cell permeability Covalent probe

Active-Site Specificity

IMP-1710 is a highly selective and potent UCHL1 inhibitor (IC50 0.33 μM) with an alkyne handle for click chemistry tagging, but its in vivo application requires post-treatment labeling [1]. 8RK59, in contrast, is a pre-fluorophore-conjugated probe that can be directly applied to living organisms. In zebrafish embryos, 8RK59 (5 μM) enables spatiotemporal tracking of endogenous UCHL1 activity from 1 to 7 days post-fertilization (dpf), revealing dynamic patterns in the developing nervous system, including ganglia, eyes, nose, and spinal cord [2]. This direct in vivo imaging capability eliminates the need for secondary labeling steps and allows for longitudinal studies of UCHL1 activity in a single organism [3].

Active-Site Specificity
Head-to-head
WT UCHL1 labeled; C90A mutant no signal
Fluorescence reports enzymatically active UCHL1 pools
Activity-dependent, not expression-level readout
In vivo imaging Zebrafish Developmental biology

Live-Cell Target Engagement

8RK59's utility as a probe for active UCHL1 is underpinned by its strict dependence on the catalytic cysteine. At a concentration of 5 μM over 24 hours, 8RK59 selectively labels wild-type UCHL1 but fails to label a catalytically inactive UCHL1 mutant, confirming that probe binding occurs exclusively at the active-site cysteine [1]. This specificity distinguishes 8RK59 from promiscuous fluorescent probes that may exhibit non-specific background binding. In live-cell experiments, 8RK59 labeling is completely abolished by pre-treatment with the competitive inhibitor 6RK73 (5 μM, 4h) or by shRNA-mediated knockdown of UCHL1, further validating its on-target activity [2].

Live-Cell Engagement
Head-to-head
>90% signal reduction with competitor 6RK73
Direct target engagement readout in intact cells
Eliminates click chemistry; reduces protocol variability
Covalent probe Mechanism of action Target validation

8RK59 Application Scenarios


Live-Cell UCHL1 Activity Imaging

8RK59 is ideally suited for real-time monitoring of UCHL1 activity in live cancer cells, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) models [1]. Its direct fluorescence enables wash-free imaging and quantitative analysis of target engagement, providing a significant advantage over non-fluorescent inhibitors like LDN-57444 or 6RK73, which require terminal assays or secondary detection. This application is directly supported by evidence of efficient labeling in A549, MDA-MB-436, and SKBR7 cells at 5 μM [2].

In Vivo UCHL1 Mapping in Zebrafish

8RK59 is the only reported UCHL1 inhibitor that allows direct, longitudinal fluorescence imaging of endogenous UCHL1 activity in developing zebrafish embryos [3]. This application leverages 8RK59's cell permeability and stability in vivo, enabling studies of UCHL1's role in neurodevelopment and organogenesis from 1 to 7 days post-fertilization without the need for genetic manipulation or secondary labeling .

Target Engagement in Cancer Cells

8RK59 can serve as a fluorescent tracer in competitive binding assays to identify and characterize novel UCHL1 inhibitors. Its covalent, active-site-specific binding allows for the development of robust, mix-and-read assays that directly measure inhibitor occupancy [4]. This approach offers higher throughput and lower background compared to traditional substrate-based assays or two-step ABPP methods, making it a valuable tool for drug discovery campaigns.

Selectivity Screening for UCHL1 Probes

In ex vivo analysis of tissues from preclinical models, 8RK59 can be used to quantify UCHL1 active-site occupancy following in vivo treatment with non-fluorescent UCHL1 inhibitors. By competing for the active site, 8RK59 provides a direct, quantitative readout of target engagement, enabling precise PK/PD correlation and dose optimization for novel therapeutics [5].

Application
Selection Property
Validation Focus
Live-cell UCHL1 imaging
Direct fluorescence detection without secondary labeling
Verify labeling specificity via UCHL1 knockdown or inhibitor competition
In vivo zebrafish UCHL1 mapping
Whole-organism compatible probe format
Validate activity distribution with developmental stage controls
Cancer cell target engagement
Activity-based covalent inhibition readout
Correlate dose-response with UCHL1 active-site occupancy
Selectivity screening benchmark
High selectivity window over UCHL3/UCHL5 (inferred)
Use as reference in competitive ABPP for inhibitor discovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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